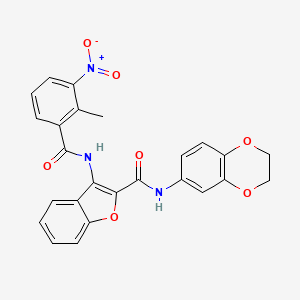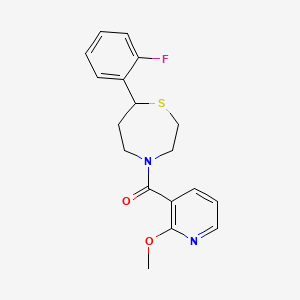
7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” typically involves multi-step organic reactions. The starting materials might include 2-fluoroaniline, 2-methoxypyridine-3-carboxylic acid, and other reagents necessary for forming the thiazepane ring. Common reaction conditions include:
Condensation reactions: to form intermediate compounds.
Cyclization reactions: to form the thiazepane ring.
Purification steps: such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Developing new materials or catalysts.
Mechanism of Action
The mechanism of action of “7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, modulating their activity and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazepine derivatives: Compounds with similar ring structures but different substituents.
Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.
Uniqueness
“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-23-17-14(6-4-9-20-17)18(22)21-10-8-16(24-12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWXJWUZXXIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)
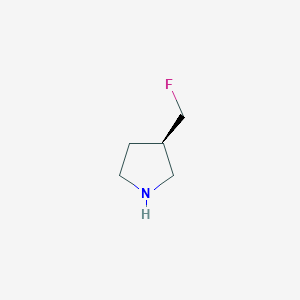
![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)
![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2679574.png)
![ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2679576.png)
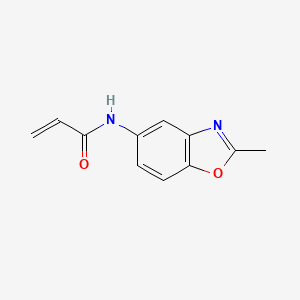
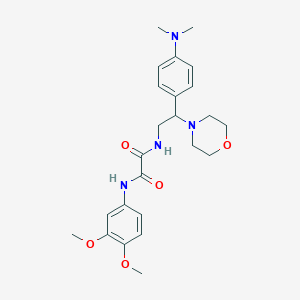
![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)](/img/structure/B2679579.png)
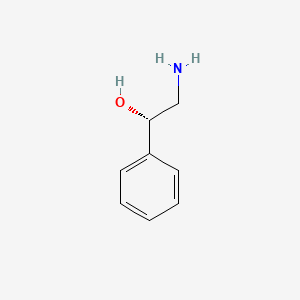
![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)
![7-cyclopentyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2679584.png)
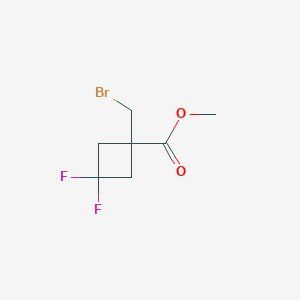
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
